molecular formula C6H13NO3S2 B013658 3-Methanethiosulfonyl-N,N-dimethylpropionamide CAS No. 359436-82-1

3-Methanethiosulfonyl-N,N-dimethylpropionamide

Cat. No.: B013658
CAS No.: 359436-82-1
M. Wt: 211.3 g/mol
InChI Key: FHYPBDHTWMABHJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Methanethiosulfonyl-N,N-dimethylpropionamide typically involves the reaction of N,N-dimethylpropionamide with methanesulfonyl chloride . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

[ \text{N,N-dimethylpropionamide} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} ]

In industrial settings, the production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to achieve high yield and purity .

Chemical Reactions Analysis

3-Methanethiosulfonyl-N,N-dimethylpropionamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used .

Comparison with Similar Compounds

3-Methanethiosulfonyl-N,N-dimethylpropionamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and utility in organic synthesis and biochemical research .

Properties

IUPAC Name

N,N-dimethyl-3-methylsulfonylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S2/c1-7(2)6(8)4-5-11-12(3,9)10/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYPBDHTWMABHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400685
Record name 3-Methanethiosulfonyl-N,N-dimethylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359436-82-1
Record name S-[3-(Dimethylamino)-3-oxopropyl] methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359436-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methanethiosulfonyl-N,N-dimethylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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